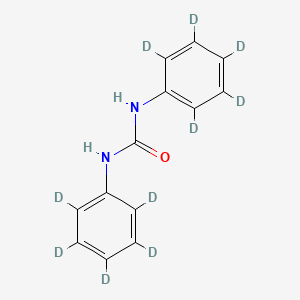
threo-Pentonic acid, 2,3-anhydro-4,5-dideoxy-3-C-methyl-, methyl ester (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
threo-Pentonic acid, 2,3-anhydro-4,5-dideoxy-3-C-methyl-, methyl ester (9CI): is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . This compound is a derivative of pentonic acid and features an anhydro bridge, making it a unique structure in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of threo-Pentonic acid, 2,3-anhydro-4,5-dideoxy-3-C-methyl-, methyl ester typically involves the cyclization of a suitable precursor under specific conditions. One common method includes the reaction of a pentonic acid derivative with a dehydrating agent to form the anhydro bridge .
Industrial Production Methods: it is likely that large-scale synthesis would involve similar cyclization reactions, optimized for yield and purity through the use of advanced catalytic systems and controlled reaction environments .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide, other nucleophiles.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various esters or ethers depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: Research into the biological activity of this compound is ongoing.
Industry: In industrial chemistry, this compound can be used in the production of polymers and other materials that require specific structural features .
Mécanisme D'action
The mechanism of action for threo-Pentonic acid, 2,3-anhydro-4,5-dideoxy-3-C-methyl-, methyl ester involves its interaction with various molecular targets. The anhydro bridge and ester group allow it to participate in a range of chemical reactions, making it a versatile compound in both synthetic and biological contexts .
Comparaison Avec Des Composés Similaires
Pentonic acid derivatives: These compounds share a similar backbone but lack the anhydro bridge.
Anhydro sugars: Compounds like anhydroglucose have similar structural features but differ in their functional groups.
Uniqueness: The presence of the anhydro bridge and the specific ester configuration make threo-Pentonic acid, 2,3-anhydro-4,5-dideoxy-3-C-methyl-, methyl ester unique.
Propriétés
Numéro CAS |
132748-46-0 |
|---|---|
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 |
Nom IUPAC |
methyl (2S,3R)-3-ethyl-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-4-7(2)5(10-7)6(8)9-3/h5H,4H2,1-3H3/t5-,7-/m1/s1 |
Clé InChI |
HTSLJNQJVVFIQA-IYSWYEEDSA-N |
SMILES |
CCC1(C(O1)C(=O)OC)C |
Synonymes |
threo-Pentonic acid, 2,3-anhydro-4,5-dideoxy-3-C-methyl-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-1-[4-(2-chloroethyl)phenyl]ethanone](/img/structure/B591136.png)


